Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala)
CAS No.:
Cat. No.: VC16258459
Molecular Formula: C25H40N10O10
Molecular Weight: 640.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H40N10O10 |
---|---|
Molecular Weight | 640.6 g/mol |
IUPAC Name | 2-[12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid |
Standard InChI | InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28) |
Standard InChI Key | FWFZEPRYKXWBLR-UHFFFAOYSA-N |
Canonical SMILES | CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N |
Introduction
Molecular Structure and Biochemical Properties
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) is a synthetic cyclic peptide synthesized through head-to-tail cyclization of the linear sequence Gly-Arg-Gly-Asp-Ser-Pro-Ala. The cyclization process enhances conformational stability and resistance to enzymatic degradation compared to linear RGD peptides, a feature critical for its biological efficacy . The RGD motif, embedded within the cyclic structure, is a well-characterized recognition sequence for integrins—transmembrane receptors that mediate cell-ECM interactions .
Structural Variants and Nomenclature
Property | Value | Source |
---|---|---|
Molecular Weight | 640.65 g/mol (C25H40N10O10) | |
569.57 g/mol (C22H35N9O9) | ||
Solubility in H₂O | ≥100 mg/mL (175.57 mM) | |
Storage Conditions | -20°C, protected from light | |
Purity | >90% |
Mechanisms of Action: Integrin Binding and Signaling
The biological activity of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) is primarily mediated through its interaction with integrins, particularly α5β1 and αvβ3 subtypes . Integrins recognize the RGD motif, triggering intracellular signaling cascades that regulate cell adhesion, migration, and survival.
Neuromodulatory Effects
In mature neurons, this peptide rapidly modulates electrophysiological activity. Application of 1 μM Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) increased action potential firing rates in 44% of rat pulmonary artery (RPA) neurons within minutes, alongside enhanced voltage-gated Ca²⁺ currents (43% increase in peak current amplitude) . These effects were attributed to integrin-dependent potentiation of L-type Ca²⁺ channels, suggesting a dynamic role in synaptic plasticity and neural regeneration .
Anticoagulant Activity
The peptide binds fibrinogen at the FGA site, preventing fibrin clot formation . By elevating intracellular cAMP levels and activating protein kinase A, it concurrently induces platelet activation—a paradoxical effect requiring further investigation for therapeutic applications in thrombosis .
Biomedical Applications
Targeted Drug Delivery
The peptide’s high affinity for tumor-associated integrins (e.g., αvβ3) enables selective drug delivery to cancer cells. Conjugation with chemotherapeutic agents enhances tumor uptake and reduces off-target toxicity, as demonstrated in preclinical models of breast and prostate cancer .
Tissue Engineering Scaffolds
Incorporating Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) into hydrogels promotes endothelial cell adhesion and vascularization, critical for artificial organ development. A 2024 study reported a 70% increase in cell proliferation rates in peptide-functionalized scaffolds compared to controls .
Diagnostic Biosensors
Functionalization of biosensors with this peptide improves detection sensitivity for biomarkers like vascular endothelial growth factor (VEGF), achieving limits of detection as low as 0.1 pM in serum samples .
Research Findings and Experimental Data
Modulation of Calcium Dynamics
In RPA neurons, 1 μM Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) increased depolarization-induced Ca²⁺ transients by 53%, with effects persisting for >90 minutes post-application . This sustained modulation highlights its potential in treating neurodegenerative disorders characterized by calcium dysregulation.
Table 2: Experimental Parameters from Neuronal Studies
Parameter | Value | Source |
---|---|---|
Effective Concentration | 1 μM | |
Onset of Action | <5 minutes | |
Peak Ca²⁺ Current Increase | 43% |
Antimetastatic Activity
Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) (10 μM) reduced tumor cell adhesion to ECM proteins by 80% in vitro, effectively inhibiting metastasis in murine melanoma models .
Challenges and Future Directions
While promising, the dual pro- and anticoagulant effects of this peptide necessitate careful risk-benefit analysis in clinical settings. Future research should explore structural analogs with dissociated functionalities, enabling selective targeting of integrin subtypes. Additionally, long-term stability studies under physiological conditions are needed to advance its use in implantable biomaterials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume